molecular formula C15H22F3NO4S B11505463 Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate

Methyl 2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate

Cat. No.: B11505463
M. Wt: 369.4 g/mol
InChI Key: MLJVFKXWSFYGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({6,6-dimethylbicyclo[311]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate typically involves multiple steps. One common approach starts with the preparation of the bicyclic intermediate, 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethanol. This intermediate is then reacted with various reagents to introduce the trifluoromethyl and methanesulfonamide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate involves its interaction with specific molecular targets. The trifluoromethyl and methanesulfonamide groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The bicyclic structure provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}methyl)-3,3,3-trifluoro-2-methanesulfonamidopropanoate is unique due to the presence of the trifluoromethyl and methanesulfonamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C15H22F3NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate

InChI

InChI=1S/C15H22F3NO4S/c1-13(2)10-6-5-9(11(13)7-10)8-14(12(20)23-3,15(16,17)18)19-24(4,21)22/h5,10-11,19H,6-8H2,1-4H3

InChI Key

MLJVFKXWSFYGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CC(C(=O)OC)(C(F)(F)F)NS(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.